molecular formula C20H25ClN2O2 B267844 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Cat. No. B267844
M. Wt: 360.9 g/mol
InChI Key: FQRMKQJNFODFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a key component of the N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to the suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 are primarily related to its inhibition of BTK activity and suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling. This leads to the induction of apoptosis in B-cell malignancies, as well as the suppression of cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which allows for targeted inhibition of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling in B-cell malignancies. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Another area of interest is the exploration of TAK-659 in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors like TAK-659, and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis method of TAK-659 involves several steps, including the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This is followed by the reaction of the aldehyde with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine.

Scientific Research Applications

TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has been shown to inhibit N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induce apoptosis in B-cell malignancies.

properties

Product Name

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-19-5-1-18(2-6-19)16-25-20-7-3-17(4-8-20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

InChI Key

FQRMKQJNFODFGT-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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